Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
Description
Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate is a bicyclic compound featuring an 8-azabicyclo[3.2.1]oct-2-ene core substituted with a hydroxymethyl group at position 3 and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound serves as a versatile intermediate in pharmaceutical synthesis due to its reactive hydroxymethyl group, which can undergo further functionalization (e.g., oxidation, esterification) .
Synthesis:
The compound is synthesized via hydroboration-oxidation of tert-butyl 3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate. Borane-THF complex is used to add across the methylidene double bond, followed by oxidation with hydrogen peroxide to yield the primary alcohol (hydroxymethyl group). The reaction proceeds in 45% yield, producing a pale yellow oil .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h6,10-11,15H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXWPKPVSDNPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C=C(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Acyclic Precursors
This method begins with enantiomerically enriched acyclic substrates containing pre-established stereocenters. For example, a chiral lactone derived from commercially available starting materials can undergo sequential transformations, including epoxide ring-opening and intramolecular cyclization, to form the bicyclic core. A notable improvement involves epimerization/hydrolysis to recycle undesired diastereomers, enhancing overall yield.
Desymmetrization of Tropinone Derivatives
Tropinone, a symmetrical diketone, serves as a substrate for asymmetric reduction or kinetic resolution. Catalytic hydrogenation with chiral catalysts (e.g., Pd/C modified with cinchona alkaloids) selectively reduces one ketone group, introducing the hydroxymethyl moiety while preserving the bicyclic framework.
Stepwise Synthesis and Key Transformations
The synthesis of tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate involves three critical stages: scaffold assembly , functionalization , and protecting group management .
Scaffold Assembly via Dehydration and Reduction
A patent-described route starts with a cyanated intermediate (Formula I), which undergoes dehydration using thionyl chloride in the presence of pyridine to form an α,β-unsaturated nitrile (Formula III). Subsequent reduction with sodium borohydride in methanol introduces the hydroxymethyl group, yielding the saturated bicyclic structure. To introduce the double bond (oct-2-ene), controlled oxidation or elimination reactions are employed, though specific conditions remain proprietary.
Stereochemical Control
Epimerization at the hydroxymethyl-bearing carbon is mitigated using dynamic kinetic resolution . For instance, treatment with a weak base (e.g., triethylamine) in aqueous THF equilibrates diastereomers, allowing preferential crystallization of the desired (3R)-configured product.
Protecting Group Strategies
The tert-butoxycarbonyl (Boc) group is introduced early to protect the secondary amine. Boc-anhydride in dichloromethane with 4-dimethylaminopyridine (DMAP) achieves quantitative protection. Deprotection, if required, uses trifluoroacetic acid in dichloromethane, though this step is unnecessary for the final product.
Comparative Analysis of Synthetic Routes
The table below summarizes two representative methods, highlighting yields and critical steps:
*Estimated from analogous procedures.
Challenges and Optimization Opportunities
- Double Bond Introduction : Current methods for forming the oct-2-ene moiety lack detail. Exploratory work using DDQ (dichlorodicyanoquinone) -mediated dehydrogenation could offer a solution.
- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru-Pheox) for enantioselective cyclization remain underexplored but promise higher stereopurity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or Dess-Martin periodinane can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable leaving group.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its effects on cellular processes.
Medicine: Potential medicinal applications include the development of new therapeutic agents. Research into its pharmacological properties could lead to the discovery of new drugs for various diseases.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of other valuable chemicals. Its unique structure and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. It may bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural Features :
- Molecular Formula: C₁₃H₁₉NO₃ (unsaturated oct-2-ene core).
- Key Functional Groups : Boc-protected amine, hydroxymethyl (-CH₂OH), and a strained bicyclic framework.
- Stereochemistry : The (1R,3S,5S)-configuration is reported in related derivatives, though specific stereochemical details for the oct-2-ene variant require further validation .
The structural and functional diversity of 8-azabicyclo[3.2.1]octane/octene derivatives is highlighted below, emphasizing substituent effects on reactivity and applications.
Table 1: Comparative Analysis of Key Derivatives
Key Observations :
Substituent-Driven Reactivity :
- Hydroxymethyl Group : Enables alcohol-specific reactions (e.g., oxidation to carboxylic acids, esterification). The target compound’s primary alcohol is less sterically hindered compared to bulkier substituents like o-tolyl or boronic esters, facilitating nucleophilic reactions .
- Boronic Esters : Serve as cross-coupling partners in Suzuki reactions, enabling biaryl bond formation for complex molecule synthesis .
- Triflates : Act as superior leaving groups for SN2 substitutions, often outperforming mesylates or tosylates in reactivity .
Synthetic Accessibility :
- The target compound’s hydroboration-oxidation route (45% yield) is moderately efficient compared to triflate synthesis (scale-dependent yields) . Suzuki couplings for aryl derivatives (e.g., 23a) are widely used but require palladium catalysis and optimized conditions .
Applications in Drug Discovery: Hydroxymethyl Derivative: Ideal for introducing polar groups into drug candidates, enhancing solubility or target binding . Aryl Derivatives (e.g., 23a): Used in androgen receptor antagonists, highlighting the role of aromatic groups in receptor interactions . Aminoalkyl Derivatives: Serve as scaffolds for CNS-targeting molecules due to their bicyclic rigidity and amine functionality .
Biological Activity
Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate, with the CAS number 2138186-98-6, is a bicyclic compound that has garnered interest in various biological studies due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 241.33 g/mol. The structure features a bicyclic framework that contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| CAS Number | 2138186-98-6 |
| Purity | ≥ 98% |
| Physical Form | Solid |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics, suggesting a potential role as an antibacterial agent .
The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways. This dual-action approach enhances its efficacy against resistant strains, making it a candidate for further development in antibiotic therapies.
Case Study: Efficacy Against Resistant Strains
In a controlled laboratory setting, this compound was tested against multidrug-resistant Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics such as penicillin and amoxicillin, indicating its superior potency .
Potential Therapeutic Uses
- Antibacterial Agent : Given its effectiveness against resistant bacterial strains, it may serve as a new lead compound in antibiotic development.
- Analgesic Properties : Preliminary studies suggest potential analgesic effects, warranting further investigation into its pain-relieving capabilities.
- Neuroprotective Effects : The bicyclic structure may also interact with neural pathways, suggesting possible applications in neurodegenerative disease treatment .
Safety and Toxicology
Safety assessments indicate that while the compound exhibits promising biological activity, toxicity studies are crucial for understanding its safety profile before clinical applications can be considered. Current data suggest low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
